3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Radioprotection Nitroxide antioxidants Bone marrow distribution

3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (HM-PROXYL, CAS 27298-75-5) is a stable five-membered-ring pyrrolidine nitroxide radical belonging to the PROXYL family. With the molecular formula C₉H₁₈NO₂ and a molecular weight of approximately 173.25 g/mol, HM-PROXYL is distinguished from its 3-substituted PROXYL analogs by its hydroxymethyl (-CH₂OH) substituent, which confers an amphipathic character—combining substantial water solubility (up to 0.5 M) with sufficient lipophilicity to passively cross the blood-brain barrier (BBB).

Molecular Formula C9H18NO2
Molecular Weight 172.24 g/mol
Cat. No. B12950421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Molecular FormulaC9H18NO2
Molecular Weight172.24 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1[O])(C)C)CO)C
InChIInChI=1S/C9H18NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h7,11H,5-6H2,1-4H3
InChIKeyXXJAQZMNXFPQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (HM-PROXYL): Core Identity and Procurement-Relevant Profile


3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (HM-PROXYL, CAS 27298-75-5) is a stable five-membered-ring pyrrolidine nitroxide radical belonging to the PROXYL family [1]. With the molecular formula C₉H₁₈NO₂ and a molecular weight of approximately 173.25 g/mol, HM-PROXYL is distinguished from its 3-substituted PROXYL analogs by its hydroxymethyl (-CH₂OH) substituent, which confers an amphipathic character—combining substantial water solubility (up to 0.5 M) with sufficient lipophilicity to passively cross the blood-brain barrier (BBB) [2]. The compound serves as a spin label, spin probe, and redox sensor in electron paramagnetic resonance (EPR) spectroscopy and imaging, and is also employed as a reference standard for the pharmaceutical API Tempol [3]. Its primary selection advantage over other PROXYL congeners and over six-membered-ring TEMPO derivatives arises from a unique confluence of moderate lipophilicity, superior in vivo biodistribution to bone marrow, and demonstrably slower bioreduction kinetics [1][2].

Why 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy Cannot Be Replaced by Other PROXYL or TEMPO Derivatives


Within the 3-substituted PROXYL family, compounds share an identical nitroxide core and nearly indistinguishable redox potentials (e.g., HM-PROXYL: −189.3 ± 24.0 mV; PCAM: −189.2 ± 17.4 mV) [1], and exhibit equivalent in vitro DNA-protective and radical-scavenging capacities [2]. Yet their in vivo performance diverges dramatically: HM-PROXYL achieves significantly higher blood and bone marrow concentrations than carbamoyl-PROXYL (CM-) or methoxycarbonyl-PROXYL (MC-/PCAM) after intraperitoneal injection, translating directly into superior organism-level radioprotection against lethal X-irradiation [2]. Conversely, switching to a six-membered-ring TEMPO or Tempol scaffold—while superficially attractive given broader commercial availability—introduces faster bioreduction by ascorbate and cellular reductants, compromising probe half-life in oxidative-stress imaging and antioxidant applications [3][4]. The 3-hydroxymethyl substituent is thus not a passive functional handle but a pharmacokinetic determinant: its intermediate partition coefficient (Kp) between carboxy- and methoxycarbonyl-PROXYLs yields a uniquely durable blood AUC and favorable brain distribution that no other PROXYL or TEMPO analog replicates [5].

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy vs. Closest Analogs


HM-PROXYL Provides Superior In Vivo Radioprotection vs. CM-PROXYL and MC-PROXYL Stemming from Higher Bone Marrow Distribution

In a direct head-to-head comparison of three 3-substituted PROXYLs, HM-PROXYL (hydroxymethyl) conferred greater protection to C3H mice against lethal 8 Gy whole-body X-irradiation than CM-PROXYL (carbamoyl) or MC-PROXYL (methoxycarbonyl) [1]. The superior radioprotection correlated with blood concentration: HM-PROXYL reached a higher maximum blood level than CM- and MC-PROXYL after intraperitoneal injection (all peaked at 5–10 min), and bone marrow concentrations followed the same rank order (HM- > CM- ≈ MC-) [1]. In contrast, all three PROXYLs exhibited indistinguishable redox potentials, indistinguishable in vitro DNA-protective efficacy (measured by 8-hydroxydeoxyguanosine formation in salmon DNA and plasmid pBR322 cleavage), and indistinguishable cellular radioprotection (L5178Y colony formation assay) [1]. This demonstrates that the HM-PROXYL advantage is pharmacokinetic—driven by superior tissue distribution—rather than intrinsic radical-scavenging potency [1].

Radioprotection Nitroxide antioxidants Bone marrow distribution

HM-PROXYL Is a Water-Soluble, BBB-Permeable Spin Probe with Longer Brain Half-Life than the Lipophilic Analog PCAM

In a comparative in vivo EPR imaging study in rats, HM-PROXYL (water-soluble, amphipathic, maximum solubility 0.5 M) and PCAM (3-methoxycarbonyl-PROXYL, non-water-soluble) were both administered intravenously [1]. Both radicals exhibited nearly identical reduction potentials (HM-PROXYL: −189.3 ± 24.0 mV; PCAM: −189.2 ± 17.4 mV) [1]. Despite this electrochemical equivalence, temporal EPR imaging revealed that HM-PROXYL displayed longer half-lives and greater EPR signal intensities in the cerebral cortex, striatum, and hippocampus compared to PCAM [1]. HM-PROXYL is characterized as amphipathic with high water solubility—a property critical for biomedical measurement—whereas conventional BBB-permeable spin probes were previously limited to lipophilic compounds with poor aqueous solubility [2]. The amphipathic nature of HM-PROXYL thus uniquely combines BBB permeability with formulation-friendly water solubility [2].

Blood-brain barrier EPR imaging Spin probe pharmacokinetics

PROXYL Scaffold (Including HM-PROXYL) Exhibits Slower Bioreduction than TEMPO Derivatives, Enhancing In Vivo Probe Longevity

The pyrrolidine (PROXYL) scaffold, which underlies HM-PROXYL, is inherently more resistant to bioreduction than the six-membered piperidine (TEMPO/Tempol) scaffold [1][2]. In mitochondria-targeted nitroxide studies, proxyl-based nitroxides (mCP1, mCP2) exhibited 2- to 3-fold slower cellular bioreduction compared to the corresponding mitoTEMPO derivative, resulting in significantly higher intracellular nitroxide concentrations that compensated for moderately lower superoxide reaction rate constants [1]. This class-level bioreduction resistance is pharmacologically meaningful: despite mitoTEMPO having 3- to 7-fold higher rate constants for direct O₂•⁻ scavenging, the proxyls achieved comparable mitochondrial protection due to their superior intracellular persistence [1]. Consistent with this, the PROXYL radical 6 (3-hydroxy-tetramethylpyrrolidine-1-oxyl) showed a reduction rate constant with ascorbic acid of only 0.09 ± 0.02 M⁻¹s⁻¹—substantially slower than the more readily reduced piperidine-nitroxide TEMPO derivatives—making PROXYL-based probes preferable where in vivo half-life is critical [2].

Bioreduction resistance Nitroxide stability Superoxide scavenging

HM-PROXYL's Moderate Lipophilicity Yields a Favorable Pharmacokinetic Profile (AUC) Compared to Both More Hydrophilic and More Lipophilic PROXYLs

A comprehensive pharmacokinetic comparison of four widely used 3-substituted PROXYL redox probes—3-carboxy- (CxP), 3-carbamoyl- (CmP), 3-hydroxymethyl- (HMP), and 3-methoxycarbonyl- (MCP)—established that the apparent partition coefficient (Kp) at neutral pH follows the order MCP > HMP > CmP > CxP [1]. After intravenous injection in mice, the area under the blood concentration–time curve (AUC) ranked as CxP » HMP > MCP ≥ CmP [1]. Critically, HMP (HM-PROXYL) was uniquely characterized as having 'moderate lipophilicity and slower reduction,' making it 'relatively durable' compared to MCP (which distributed rapidly to peripheral tissues and was quickly reduced) and CmP (which had the lowest AUC) [1]. HMP and MCP both distributed rapidly to the brain, but HMP's slower systemic reduction translated into a more sustained signal for redox measurements [1]. This intermediate lipophilicity positions HM-PROXYL as the optimal balanced probe among 3-substituted PROXYLs—more bioavailable than CmP, more durable than MCP, and more brain-penetrant than CxP [1].

Pharmacokinetics Partition coefficient Redox probe durability

PROXYL-Derived Biradicals Exhibit (Quasi)Reversible Electrochemical Behavior While TEMPO-Containing Analogs Show Significant Irreversibility

Cyclic voltammetry investigations on polynitroxide amides revealed a systematic electrochemical difference between PROXYL- and TEMPO-derived radicals: PROXYL-containing biradicals displayed (quasi)reversible redox behavior, whereas TEMPO-containing bi- and polyradicals exhibited a significant loss of electrochemical reversibility . Although this study examined PROXYL/TEMPO amide conjugates rather than HM-PROXYL specifically, the finding reflects an intrinsic property of the five-membered pyrrolidine nitroxide scaffold vs. the six-membered piperidine scaffold that is relevant to any application requiring robust, repeatable redox cycling—including organic radical batteries, electrocatalysis, and mediated electrochemical oxidation .

Cyclic voltammetry Electrochemical reversibility Organic radical batteries

HM-PROXYL in Cucurbit[7]uril Host–Guest Complexes: EPR Sensitivity Enhancement for pH-Responsive Applications

When encapsulated within the cucurbit[7]uril (CB7) nanocontainer, HM-PROXYL (designated HMP) forms a reversible inclusion complex (HMP@CB7) characterized by a measurable decrease in the nitrogen hyperfine interaction (HFI) constant and a 5- to 7-fold increase in rotational correlation time monitored by EPR [1]. Among the four nitroxides studied—3-aminomethyl-proxyl (AMP), HM-PROXYL (HMP), 4-amino-2,2,5,5-tetramethyl-2,5-dihydroimidazole-1-oxyl (ATI), and 2,2,4,5,5-pentamethyl-2,5-dihydroimidazole-1-oxyl (MTI)—HMP forms a stable inclusion complex without the protonation-dependent behavior seen with the amino-functionalized nitroxides, providing a cleaner EPR signal for quantitative analysis [1]. Critically, the HMP@CB7 complex showed higher resistance to chemical reduction with ascorbic acid compared to free HMP, demonstrating that CB7 encapsulation can further enhance the already favorable bioreduction resistance of the PROXYL scaffold [1]. The binding constants of all nitroxide@CB7 complexes were determined, enabling rational selection of HMP for applications where supramolecular stabilization is desired [1].

Host-guest chemistry pH-sensitive EPR probes Cucurbituril encapsulation

Optimal Application Scenarios for 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (HM-PROXYL) Based on Differentiated Evidence


In Vivo Brain Redox Imaging and BBB-Permeable EPR Probes

HM-PROXYL is the compound of choice for in vivo EPR imaging of brain redox status when the probe must (a) cross the blood-brain barrier passively, (b) dissolve readily in aqueous injection media at high concentration (≥0.5 M), and (c) persist long enough in brain tissue to permit high-quality spatiotemporal imaging [1]. Compared to the non-water-soluble analog PCAM (3-methoxycarbonyl-PROXYL), HM-PROXYL yields longer half-lives and stronger EPR signal intensities across the cortex, striatum, and hippocampus despite nearly identical redox potentials [1]. Its superiority over conventional lipophilic BBB-permeable probes lies in its amphipathic nature: it dissolves in water without organic co-solvents, simplifying formulation and reducing vehicle toxicity [2].

Radioprotection Drug Development Requiring Superior Bone Marrow Distribution

In radioprotection research, HM-PROXYL is the only 3-substituted PROXYL that has demonstrated organism-level radioprotective superiority over its direct congeners. When C3H mice receive lethal 8 Gy X-irradiation, HM-PROXYL confers greater survival than CM-PROXYL or MC-PROXYL—an advantage mechanistically attributed to its higher blood and bone marrow concentrations rather than to any difference in intrinsic radical-scavenging capacity or redox potential [1]. For laboratories evaluating nitroxide radioprotectors, substituting HM-PROXYL with the more commercially common CM-PROXYL or MC-PROXYL would result in measurably lower bone marrow drug levels and correspondingly reduced in vivo efficacy, even if in vitro screening assays show equivalent antioxidant activity [1].

Mitochondria-Targeted Antioxidant Design Using PROXYL Scaffolds

When designing mitochondria-targeted superoxide scavengers, the PROXYL scaffold—as exemplified by HM-PROXYL and its derivatives—offers a quantifiable bioreduction-resistance advantage over the TEMPO/Tempol scaffold. Mitochondria-targeted proxyl nitroxides (mCP1, mCP2) exhibit 2- to 3-fold slower cellular bioreduction than mitoTEMPO, achieving higher intracellular concentrations that compensate for their moderately lower direct O₂•⁻ reaction rate constants (3- to 7-fold lower) [1]. This scaffold-level property is critical for antihypertensive and cardiovascular applications where sustained nitroxide concentration in the mitochondrial matrix determines therapeutic efficacy [1]. HM-PROXYL serves as the foundational hydroxymethyl-functionalized PROXYL building block for synthesizing such mitochondria-targeted analogs via conjugation to triphenylphosphonium (TPP) moieties [1].

Supramolecularly Stabilized EPR Probes Using Cucurbit[7]uril Encapsulation

HM-PROXYL is the preferred PROXYL guest for cucurbit[7]uril (CB7) host–guest stabilization strategies because its non-ionizable hydroxymethyl substituent avoids the confounding pH-dependent EPR spectral changes that complicate data interpretation with amino-functionalized nitroxides (e.g., AMP, ATI) [1]. Encapsulation into CB7 increases the rotational correlation time of HM-PROXYL by 5- to 7-fold—providing a sharper, more easily quantifiable EPR signal—while also conferring higher resistance to chemical reduction by ascorbic acid [1]. This combination of properties makes HM-PROXYL the rational choice for developing long-circulating, reduction-resistant spin probes where CB7 encapsulation is employed as a stabilization strategy [1].

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